

An In-depth Technical Guide to Methyl 4-ethylbenzoate (CAS: 7364-20-7)

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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

Cat. No.: B1265719

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethylbenzoate, a benzoate ester with the CAS number 7364-20-7, is a compound with applications in various scientific fields. It is recognized as a biochemical reagent and has been identified as a component in cosmetics and personal care products.^[1] Its utility also extends to being a template molecule in the synthesis of hydrotalcite and as a solvent.^[1] While direct and extensive research on the biological activities of **Methyl 4-ethylbenzoate** is limited, the study of structurally related benzoate esters provides a framework for potential research avenues, particularly in the realm of drug development. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. Furthermore, it explores potential biological applications by drawing parallels with similar compounds and outlines relevant experimental methodologies.

Chemical and Physical Properties

Methyl 4-ethylbenzoate is a clear liquid under standard conditions.^[2] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	7364-20-7	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[3]
Molecular Weight	164.20 g/mol	[3][4]
Appearance	Liquid	[2][4]
Boiling Point	105-107 °C at 15 mmHg	ChemicalBook
Density	1.039 g/cm ³ at 25 °C	ChemicalBook
Storage Temperature	Room Temperature, sealed in dry conditions	[2]
IUPAC Name	methyl 4-ethylbenzoate	[5]
InChI Key	CAABRJFUDNBRJZ-UHFFFAOYSA-N	[5]
SMILES	<chem>CCC1=CC=C(C=C1)C(=O)OC</chem>	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-ethylbenzoate**. Below is a summary of available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum for **Methyl 4-ethylbenzoate** is not readily available in the searched literature, the ¹H NMR spectrum of the closely related Ethyl 4-methylbenzoate provides valuable insight into the expected signals for a similar chemical environment.

- ¹H NMR of Ethyl 4-methylbenzoate (CDCl₃, 200 MHz): δ 7.96 (d, J = 8.0 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 – 1.36 (m, 3H).[6]
- ¹³C NMR of Ethyl 4-methylbenzoate (CDCl₃, 50 MHz): 167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1.[6]

For **Methyl 4-ethylbenzoate**, one would expect to see signals corresponding to the methyl ester protons, the ethyl group protons (a triplet and a quartet), and the aromatic protons of the para-substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-ethylbenzoate** would be characterized by the following key absorptions:

Wavenumber (cm ⁻¹)	Functional Group
~1720	C=O (Ester carbonyl stretch)
~1275, ~1100	C-O (Ester stretch)
~3000-2850	C-H (Aliphatic stretch)
~1610, ~1510	C=C (Aromatic ring stretch)

Note: This is a predicted spectrum based on typical functional group absorptions.

Mass Spectrometry (MS)

The mass spectrum of **Methyl 4-ethylbenzoate** would show a molecular ion peak (M⁺) at m/z = 164.20. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃).

Synthesis of Methyl 4-ethylbenzoate

Methyl 4-ethylbenzoate can be synthesized via Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of **Methyl 4-ethylbenzoate**.

Materials:

- 4-ethylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the product and wash the organic layer with water.
- Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
- Wash the organic layer with brine to remove residual water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Methyl 4-ethylbenzoate**.
- The product can be further purified by distillation.

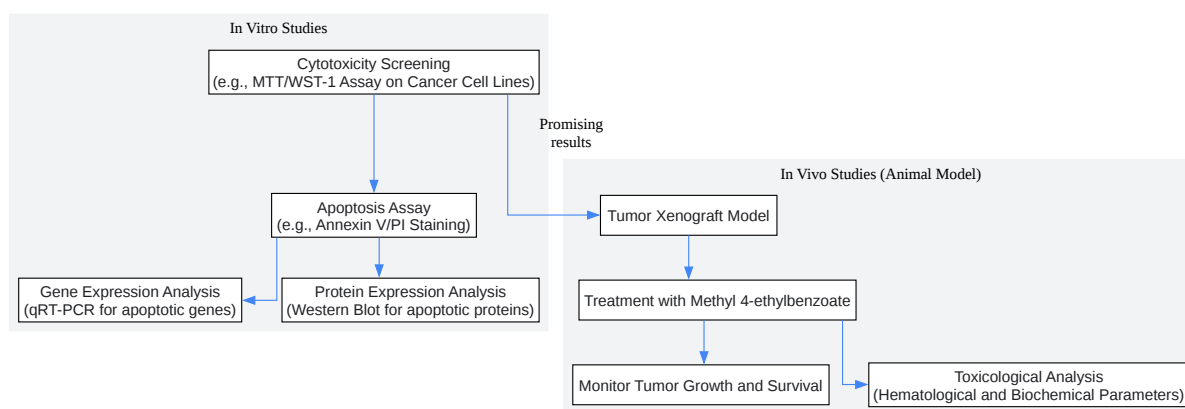
Potential Applications in Drug Development and Biological Research

While specific biological activities for **Methyl 4-ethylbenzoate** are not extensively documented, research on structurally similar benzoate esters suggests potential avenues for investigation. A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.^[7] This compound was shown to induce apoptosis through the modulation of pro- and anti-apoptotic genes.^[7]

This suggests that **Methyl 4-ethylbenzoate** could be a candidate for similar biological evaluations.

Proposed Experimental Workflow for Biological Evaluation

The following workflow, inspired by studies on related compounds, can be employed to assess the biological activity of **Methyl 4-ethylbenzoate**.

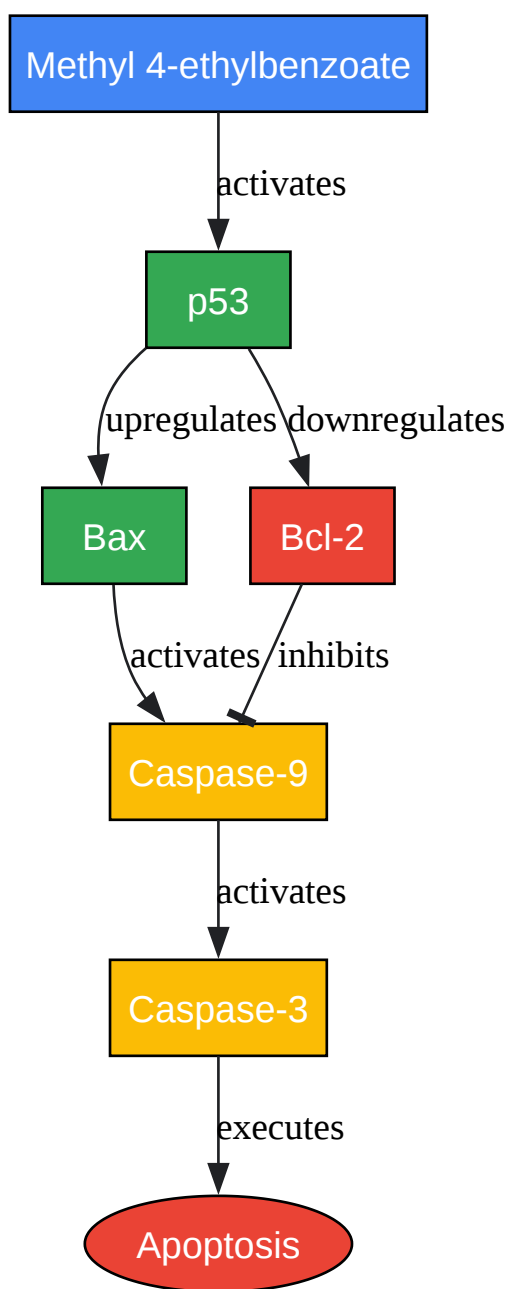


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Caption: Proposed workflow for the biological evaluation of **Methyl 4-ethylbenzoate**.

Potential Signaling Pathway Involvement: Apoptosis

Based on the findings for the related ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, a potential mechanism of action for **Methyl 4-ethylbenzoate** could involve the induction of apoptosis.^[7] This pathway is a critical target in cancer therapy.



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Caption: Hypothesized apoptotic signaling pathway modulated by **Methyl 4-ethylbenzoate**.

Safety and Toxicology

Currently, detailed toxicological data for **Methyl 4-ethylbenzoate** is limited. The Good Scents Company reports that oral, dermal, and inhalation toxicity have not been determined.[8] Sigma-Aldrich provides hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As with any chemical reagent, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Methyl 4-ethylbenzoate is a readily available biochemical reagent with well-defined physicochemical properties. While its biological activities are not yet thoroughly explored, its structural similarity to compounds with demonstrated anticancer properties makes it a person of interest for further investigation in drug discovery and development. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research into the therapeutic potential of this and related benzoate esters.

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